ORG-26576 - 1026791-61-6

ORG-26576

Catalog Number: EVT-277628
CAS Number: 1026791-61-6
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Org-26576 is an AMPA glutamate receptor modulator potentially for the treatment of depression and attention deficit disorder.
Overview

ORG-26576 is a synthetic compound classified as a positive allosteric modulator of the ionotropic AMPA-type glutamate receptors. This compound has garnered attention for its potential therapeutic applications in treating major depressive disorder and attention deficit hyperactivity disorder. By enhancing glutamatergic neurotransmission, ORG-26576 aims to improve cognitive function and alleviate symptoms associated with these conditions.

Source and Classification

ORG-26576 was developed as part of research into allosteric modulation of glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound is categorized under AMPA receptor modulators, which are designed to selectively enhance receptor activity without directly activating the receptor itself. This classification places ORG-26576 within a broader category of compounds aimed at modulating neurotransmitter systems to treat various neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of ORG-26576 involves several key steps, primarily starting with indan-2-one and hydroxylamine hydrochloride. The process typically includes:

  1. Formation of Oxime: Indan-2-one is reacted with hydroxylamine hydrochloride in an ethanol/water mixture to form indan-2-one oxime.
  2. Reduction to Amine: The oxime is reduced to yield indan-2-ylamine hydrochloride.
  3. Electrophilic Aromatic Bromination: The amine undergoes bromination to create a bromo-derivative.
  4. Cyanation: Following protection of the amino group, palladium-catalyzed cyanation is performed to introduce a cyano group.
  5. Formation of Tricyclic Compounds: Through double alkylation with dichloro derivatives, the target tricyclic compounds are synthesized.

The optimization of these reactions has been crucial for improving yield and purity, with specific conditions such as the use of palladium catalysts and reducing agents like polymethylhydrosiloxane being identified as key factors in successful synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of ORG-26576 features a tricyclic framework that is characteristic of many AMPA receptor modulators. The compound's specific structural formula includes various functional groups that contribute to its pharmacological activity. Detailed structural data can be obtained from crystallographic studies or computational modeling, which provide insights into binding interactions at the receptor level.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of ORG-26576 include:

  1. Oxime Formation: The reaction between indan-2-one and hydroxylamine hydrochloride forms an oxime through nucleophilic attack.
  2. Reduction Reactions: Reduction processes convert oximes to amines, typically using hydrogenation techniques or other reducing agents.
  3. Bromination and Cyanation: Electrophilic bromination introduces bromine atoms into the aromatic system, while cyanation adds cyano groups that are crucial for further modifications.
  4. Alkylation: The final steps involve alkylating the amines with dichloro derivatives to obtain the desired tricyclic structure.

These reactions highlight the complexity and precision required in synthesizing allosteric modulators like ORG-26576 .

Mechanism of Action

Process and Data

ORG-26576 acts by binding to allosteric sites on AMPA receptors, enhancing their response to glutamate without directly activating them. This modulation increases synaptic transmission efficiency, which is particularly beneficial in conditions characterized by impaired glutamatergic signaling, such as depression and cognitive disorders.

In clinical studies, ORG-26576 demonstrated improvements in cognitive function and mood stabilization, suggesting its potential as a therapeutic agent for enhancing executive functioning and processing speed . The mechanism underlying its action includes modulation of ion flow through AMPA receptors, leading to enhanced neuronal excitability and synaptic plasticity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ORG-26576 include its solubility profile, melting point, and stability under various conditions. While specific data on these properties may vary based on synthesis methods, general characteristics include:

  • Solubility: Typically soluble in organic solvents; aqueous solubility may vary.
  • Stability: Stability can be influenced by pH and temperature; specific formulations may enhance shelf-life.

Chemical properties include reactivity towards electrophiles or nucleophiles due to functional groups present in its structure, which can be important for further derivatization or formulation .

Applications

Scientific Uses

ORG-26576 has been primarily investigated for its potential applications in treating major depressive disorder and attention deficit hyperactivity disorder. Clinical trials have shown promising results regarding its safety profile and efficacy in improving symptoms associated with these conditions.

Furthermore, ongoing research into allosteric modulators like ORG-26576 continues to explore their roles in enhancing cognitive function, offering new avenues for treating neurodegenerative diseases and cognitive impairments . The ability to selectively modulate receptor activity positions compounds like ORG-26576 as important candidates in drug development aimed at improving mental health outcomes.

Molecular Pharmacology of ORG-26576 as an AMPA Receptor Positive Allosteric Modulator (PAM)

Structural Classification and Binding Dynamics at Ionotropic AMPA Receptors

Allosteric Modulation Mechanisms in Glutamatergic Neurotransmission

ORG-26576 (chemical name: (9aS)-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one) belongs to the benzamide structural class of ampakines, characterized by a tricyclic scaffold with a chiral center at position 9aS. This configuration enables stereoselective interactions with the allosteric binding site on AMPA receptors [2] [6] [9]. Unlike direct agonists, ORG-26576 potentiates glutamate-driven ion flux by reducing receptor desensitization and deactivation kinetics. Specifically, it prolongs the open-channel state by 2.3-fold and decelerates desensitization by 3.1-fold, thereby enhancing synaptic depolarization without inducing excitotoxicity [3] [9].

The compound's modulation elevates brain-derived neurotrophic factor (BDNF) transcription, particularly for exons I and IV in the hippocampus during neuronal activation. This is mechanistically linked to increased intracellular calcium influx through potentiated AMPA receptors, which activates calcium-dependent BDNF promoters [7] [8]. In vivo autoradiography with 14C-2-deoxyglucose in mice confirms that ORG-26576 (1–10 mg/kg) enhances glucose utilization in plasticity-relevant regions like the dentate gyrus (+28%), CA3 hippocampus (+24%), and cingulate cortex (+19%) [3].

Comparative Analysis with Class I and Class II AMPA PAMs

ORG-26576 represents an evolution from earlier ampakines, exhibiting distinct pharmacodynamic properties:

Table 1: Comparative Analysis of ORG-26576 with Prototypical AMPA PAMs

PropertyClass I (CX516)Class II (MDI-222)ORG-26576
Structural FamilyBenzoylpiperidineBiarylpropylsulfonamideBenzamide
Potency (EC₅₀)>100 µM1–5 µM8–16 µM
Receptor Kinetics ModulationWeak desensitization inhibitorStrong desensitization/deactivation inhibitorModerate desensitization/deactivation inhibitor
BDNF InductionMinimalRobustRegion-selective (hippocampus-predominant)
Synaptic Half-life<200 ms>500 ms~350 ms

[6] [9]

Functionally, ORG-26576 displays 10–30-fold greater potency than CX516 in hippocampal slice electrophysiology. Unlike MDI-222-derived compounds (e.g., LY404187), which bind at the dimer interface of AMPA receptor subunits, ORG-26576 interacts with the ligand-binding domain (LBD) dimers, inducing distinct conformational stabilization. This allows intermediate-duration potentiation suitable for cognitive enhancement without prolonged receptor internalization [3] [9].

Selectivity Profiling Across Glutamate Receptor Subtypes

In Vitro Affinity for Homomeric vs. Heteromeric AMPA Receptor Configurations

ORG-26576 demonstrates preferential activity toward heteromeric AMPA receptor assemblies (GluA1/A2 and GluA2/A3) over homomeric configurations (GluA1 or GluA3). In primary rat hippocampal neurons:

  • Heteromeric GluA1/A2: EC₅₀ = 8.2 µM (95% CI: 6.5–10.1 µM)
  • Homomeric GluA1: EC₅₀ = 24.7 µM (95% CI: 19.3–31.6 µM) [3] [9]

This subunit dependence arises from allosteric binding sites requiring specific interactions between GluA2-LBD and adjacent subunits. Autoradiographic studies in mice using the AMPA receptor antagonist [³H]NBQX show that ORG-26576 (10 mg/kg) increases receptor occupancy in regions rich in GluA2-containing receptors (e.g., anteroventral thalamus, +32%; CA3 hippocampus, +24%), but not in GluA1-dominant areas like the substantia nigra [3].

Table 2: ORG-26576 Selectivity Across Ionotropic and Metabotropic Glutamate Receptors

Receptor TypeSubtypeActivity of ORG-26576Experimental Model
AMPAGluA1/A2 heteromer✔️ (EC₅₀: 8.2 µM)Rat hippocampal neurons
GluA1 homomer▢ (Weak potentiation)Oocyte expression
NMDAGluN1/GluN2ARadioligand binding
KainateGluK1/GluK2Cortical neuron patches
mGluRGroup I–IIICalcium flux assay
Other CNS Targets60+ receptors/channels✘ (at 10 µM)Broad screening panel

[3] [9]

Absence of Activity at NMDA, Kainate, and Metabotropic Glutamate Receptors

Radioligand binding assays confirm ORG-26576 lacks appreciable affinity (IC₅₀ > 30 µM) for NMDA receptors (tested with [³H]MK-801), kainate receptors ([³H]kainic acid), and all mGluR subtypes. In functional assays, 10 µM ORG-26576:

  • Does not alter NMDA-induced currents in cortical neurons.
  • Fails to potentiate kainate-evoked responses in dorsal root ganglia.
  • Shows no agonist/antagonist activity at mGluR1–8 in GTPγS binding assays [3] [9].

Cross-reactivity screening against >60 molecular targets (GPCRs, ion channels, kinases) further validates its selectivity. No significant modulation was observed at dopaminergic D₂, serotonergic 5-HT₂A, or GABAergic receptors, supporting a clean AMPA-specific pharmacodynamic profile [2] [9].

Properties

CAS Number

1026791-61-6

Product Name

ORG-26576

IUPAC Name

(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1

InChI Key

FIKUEZUFASUKAH-QMMMGPOBSA-N

SMILES

C1CC2COC3=C(C=CC=N3)C(=O)N2C1

Solubility

Soluble in DMSO

Synonyms

Org-26576; Org26576; Org 26576

Canonical SMILES

C1CC2COC3=C(C=CC=N3)C(=O)N2C1

Isomeric SMILES

C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.